molecular formula C11H11N3O2 B3349485 5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 220967-27-1

5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B3349485
CAS No.: 220967-27-1
M. Wt: 217.22 g/mol
InChI Key: XGVKHYSLRHCZHN-UHFFFAOYSA-N
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Description

5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of an amino group at the 5-position, a methoxyphenyl group at the 6-position, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: 4-methoxybenzaldehyde reacts with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone.

    Cyclization: The hydrazone undergoes cyclization with maleic anhydride to form the pyridazinone core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazinone derivatives with different functional groups.

Scientific Research Applications

5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-amino-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group on the phenyl ring.

    5-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of a methoxy group.

    5-amino-6-(4-nitrophenyl)pyridazin-3(2H)-one: Contains a nitro group instead of a methoxy group.

Uniqueness

5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets.

Properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)11-9(12)6-10(15)13-14-11/h2-6H,1H3,(H3,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVKHYSLRHCZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440367
Record name CTK0J6715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220967-27-1
Record name CTK0J6715
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 3
5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 4
5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 5
5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 6
5-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one

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